molecular formula C6H16N2O B13000101 2,6-Diaminohexan-1-ol CAS No. 25441-01-4

2,6-Diaminohexan-1-ol

Cat. No.: B13000101
CAS No.: 25441-01-4
M. Wt: 132.20 g/mol
InChI Key: LTGPFZWZZNUIIK-UHFFFAOYSA-N
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Description

2,6-Diaminohexan-1-ol is an organic compound with the molecular formula C6H16N2O It is a diamine alcohol, meaning it contains both amine and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diaminohexan-1-ol typically involves the reduction of 2,6-diaminohexanoic acid. One common method is the catalytic hydrogenation of the corresponding amino acid using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out in an appropriate solvent like ethanol or methanol at elevated temperatures and pressures.

Industrial Production Methods

Industrial production of this compound often involves similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process may also include purification steps such as crystallization or distillation to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

2,6-Diaminohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form hexane-1,6-diamine.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a metal catalyst such as Pd/C.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 2,6-diaminohexanal or 2,6-diaminohexanone.

    Reduction: Formation of hexane-1,6-diamine.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

2,6-Diaminohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and coatings.

Mechanism of Action

The mechanism of action of 2,6-Diaminohexan-1-ol involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their structure and function. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Hexane-1,6-diamine: Similar structure but lacks the hydroxyl group.

    2,6-Diaminohexanoic acid: Contains a carboxyl group instead of a hydroxyl group.

    1,6-Diaminohexane: Similar structure but lacks the hydroxyl group and has different reactivity.

Uniqueness

2,6-Diaminohexan-1-ol is unique due to the presence of both amine and hydroxyl functional groups, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile compound in various applications.

Properties

IUPAC Name

2,6-diaminohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2O/c7-4-2-1-3-6(8)5-9/h6,9H,1-5,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGPFZWZZNUIIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60458240
Record name 1-Hexanol, 2,6-diamino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60458240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25441-01-4
Record name 1-Hexanol, 2,6-diamino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60458240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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